Cas no 2171869-04-6 (4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)

4-(Chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a chloromethyl group at the 4-position and a cyclobutyl substituent at the 5-position of the triazole ring. The presence of a 2,2,2-trifluoroethyl group enhances its reactivity and potential utility in medicinal chemistry and agrochemical applications. The chloromethyl moiety offers a versatile handle for further functionalization, while the cyclobutyl group contributes to steric and electronic modulation. This compound is particularly valuable as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active agents. Its structural features make it suitable for cross-coupling reactions, nucleophilic substitutions, and other derivatization strategies.
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole structure
2171869-04-6 structure
Product name:4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
CAS No:2171869-04-6
MF:C9H11ClF3N3
MW:253.6519510746
CID:5966815
PubChem ID:165792000

4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
    • EN300-1595340
    • 2171869-04-6
    • Inchi: 1S/C9H11ClF3N3/c10-4-7-8(6-2-1-3-6)16(15-14-7)5-9(11,12)13/h6H,1-5H2
    • InChI Key: PZOLZCVWBUFGOK-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C2CCC2)N(CC(F)(F)F)N=N1

Computed Properties

  • Exact Mass: 253.0593595g/mol
  • Monoisotopic Mass: 253.0593595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30.7Ų

4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1595340-10.0g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
10g
$5528.0 2023-06-04
Enamine
EN300-1595340-1.0g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
1g
$1286.0 2023-06-04
Enamine
EN300-1595340-10000mg
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
10000mg
$5528.0 2023-09-23
Enamine
EN300-1595340-0.05g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
0.05g
$1080.0 2023-06-04
Enamine
EN300-1595340-0.1g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
0.1g
$1131.0 2023-06-04
Enamine
EN300-1595340-500mg
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
500mg
$1234.0 2023-09-23
Enamine
EN300-1595340-2500mg
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
2500mg
$2520.0 2023-09-23
Enamine
EN300-1595340-0.5g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
0.5g
$1234.0 2023-06-04
Enamine
EN300-1595340-0.25g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
0.25g
$1183.0 2023-06-04
Enamine
EN300-1595340-5.0g
4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2171869-04-6
5g
$3728.0 2023-06-04

Additional information on 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

Research Update on 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole (CAS: 2171869-04-6)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in triazole derivatives, particularly 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole (CAS: 2171869-04-6). This compound, characterized by its unique structural features, has emerged as a promising candidate for drug discovery and development. The presence of a chloromethyl group, a cyclobutyl ring, and a trifluoroethyl substituent on the triazole core provides a versatile scaffold for further chemical modifications and biological evaluations.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and biological activities of this compound. The researchers employed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize the triazole core, followed by selective functionalization to introduce the chloromethyl and cyclobutyl groups. The trifluoroethyl moiety was incorporated to enhance metabolic stability and lipophilicity, which are critical for drug-like properties. The study reported that the compound exhibited moderate inhibitory activity against several kinase targets, suggesting its potential as a lead compound for kinase inhibitor development.

In another recent study, the compound was evaluated for its antibacterial properties. The research, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies. These findings underscore the compound's potential as a novel antibacterial agent, particularly in the face of rising antibiotic resistance.

Further investigations into the pharmacokinetic properties of this compound were conducted by a team at the University of California, San Francisco. Their work, presented at the 2024 American Chemical Society National Meeting, revealed that the compound has favorable oral bioavailability and tissue distribution profiles in rodent models. The trifluoroethyl group was found to play a crucial role in reducing first-pass metabolism, thereby improving systemic exposure. These properties make the compound a viable candidate for further preclinical development.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. A recent computational study, published in the Journal of Chemical Information and Modeling (2024), utilized molecular dynamics simulations to explore the binding interactions of 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole with various biological targets. The study identified key residues involved in binding and suggested modifications to enhance selectivity. These insights are expected to guide future structure-activity relationship (SAR) studies.

In conclusion, 4-(chloromethyl)-5-cyclobutyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole (CAS: 2171869-04-6) represents a versatile and pharmacologically relevant scaffold with potential applications in kinase inhibition and antibacterial therapy. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacokinetic properties, and explore its therapeutic potential in various disease models. The compound's unique structural features and promising biological activities make it a noteworthy subject of interest in the field of chemical biology and medicinal chemistry.

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